molecular formula C17H19BrFNO2 B276018 N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

Cat. No. B276018
M. Wt: 368.2 g/mol
InChI Key: JGELUAYCYITWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1996 by Aaron P. Monte and is structurally similar to mescaline and 2C-B. 2C-B-FLY has gained attention in recent years due to its unique pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is not fully understood, but it is believed to involve the activation of 5-HT2A receptors in the brain. This activation leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine are similar to those of other psychedelic compounds. It has been found to produce altered perception, mood, and cognition, as well as changes in sensory perception and time perception. It has also been shown to increase heart rate and blood pressure, and may have potential therapeutic applications in the treatment of anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is its potency, which allows for the use of small doses in laboratory experiments. However, its complex synthesis process and limited availability may pose limitations for researchers. Additionally, due to its potential for abuse, researchers must take precautions to ensure the safe handling and storage of the compound.

Future Directions

There are several potential future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Another area of interest is its effects on brain function and neuroplasticity, which could provide insights into the mechanisms of psychedelic experiences. Additionally, further research is needed to fully understand the safety and long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine.

Synthesis Methods

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves several steps, including the reaction of 2-fluorobenzaldehyde with 3-bromo-4,5-dimethoxybenzylamine to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to produce the final product, N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine. The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been the subject of several scientific studies due to its unique pharmacological properties. It has been found to be a potent 5-HT2A receptor agonist, which means it has the ability to activate serotonin receptors in the brain. This activation leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

Molecular Formula

C17H19BrFNO2

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C17H19BrFNO2/c1-21-16-10-12(9-14(18)17(16)22-2)11-20-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3

InChI Key

JGELUAYCYITWOW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2F)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2F)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.